Tomivosertib

Übersicht

Beschreibung

Tomivosertib ist ein oral bioverfügbarer Inhibitor der mitogenaktivierten Proteinkinase-interagierenden Serin/Threonin-Proteinkinase 1 und 2. Es hat eine potenzielle antineoplastische Aktivität und wird auf seine Rolle bei der Krebsbehandlung untersucht. This compound bindet an und hemmt die Aktivität der mitogenaktivierten Proteinkinase-interagierenden Serin/Threonin-Proteinkinase 1 und 2, die an verschiedenen zellulären Prozessen beteiligt sind, einschließlich der Regulation der Proteinsynthese .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere synthetische Wege und Reaktionsbedingungen. Eine Methode beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid, um eine Mutterlauge mit einer Konzentration von 40 Milligramm pro Milliliter zu erzeugen . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, umfassen aber typischerweise großtechnische Synthese- und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Tomivosertib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung wird this compound auf sein Potenzial untersucht, die Wirksamkeit der chimären Antigenrezeptor-T-Zelltherapie durch Modulation der T-Zelldifferenzierung zu verbessern . Es hat sich auch als vielversprechend erwiesen, die ektopische Aktivität in Neuronen des Rückenmarksganglions zu reduzieren, die mit neuropathischen Schmerzen verbunden ist . Darüber hinaus wird this compound auf sein Potenzial untersucht, die Wirksamkeit anderer Krebsbehandlungen wie Paclitaxel zu verbessern, indem die Proteinsynthese gehemmt und Immunantworten moduliert werden .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der mitogenaktivierten Proteinkinase-interagierenden Serin/Threonin-Proteinkinase 1 und 2 hemmt. Diese Kinasen sind an der Phosphorylierung des eukaryotischen Translationsinitiationsfaktors 4E an Serin 209 beteiligt, der eine entscheidende Rolle bei der Regulation der Proteinsynthese spielt . Durch die Hemmung dieser Phosphorylierung reduziert this compound die Translation von onkogen relevanten Proteinen wie c-Myc, Cyclin D1 und programmiertem Zelltod-Ligand 1 . Diese Hemmung führt zu einer verminderten Proliferation von Tumorzellen und zu einem Tumorwachstum .

Wirkmechanismus

Tomivosertib, also known as eFT508, is a potent and highly selective inhibitor of MNK1 and MNK2 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinase 1 and 2 (MNK1 and MNK2) . These kinases play a crucial role in the regulation of protein synthesis and are involved in cellular processes such as proliferation, survival, and immune signaling .

Mode of Action

Upon oral administration, this compound binds to and inhibits the activity of MNK1 and MNK2 . This inhibition prevents MNK1/2-mediated signaling, thereby blocking the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E) . This action disrupts the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival, and immune signaling .

Biochemical Pathways

This compound affects the PI3K/mTOR pathway, which plays an important role in T cell activation and differentiation . It has been demonstrated that MNK modifies mTOR signaling and T cell differentiation . By inhibiting MNK1/2, this compound can substantially increase T central memory (T_CM) and T stem cell memory (T_SCM) populations in both primary murine and human T cells .

Result of Action

The inhibition of MNK1/2 by this compound leads to a decrease in the phosphorylation of eIF4E . This results in a dose-dependent suppression of cellular viability and leukemic progenitor colony formation . Moreover, this compound treatment biases T cell differentiation towards a T_CM population, without adverse effects on T cell proliferation, interferon-γ production, or cytotoxic function .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown that the combination of this compound with CD19-directed CAR T cells results in improved efficacy in comparison to either monotherapy alone . This suggests that the therapeutic context, such as the presence of other drugs, can influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Tomivosertib interacts with the enzymes MNK1 and MNK2, inhibiting their activity with IC50 values of 1-2 nM . This interaction leads to a dose-dependent reduction in the phosphorylation of eIF4E at serine 209 . This compound also dramatically downregulates PD-L1 protein abundance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In tumor cell lines, treatment with this compound leads to a dose-dependent reduction in eIF4E phosphorylation, potentially resulting in decreased tumor cell proliferation and tumor growth . In T cells, this compound has been shown to modulate T cell differentiation, enhancing CAR T cell activity .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of MNK1 and MNK2, enzymes that play a key role in the phosphorylation of eIF4E . This inhibition leads to a reduction in eIF4E phosphorylation at serine 209, a key step in the initiation of mRNA translation . This compound also dramatically downregulates PD-L1 protein abundance .

Temporal Effects in Laboratory Settings

The effects of this compound on SA took minutes to emerge and were reversible over time with this compound washout . This compound led to a profound loss of eIF4E Serine 209 phosphorylation, a specific target of the kinase, within 2 min of drug treatment .

Metabolic Pathways

This compound is involved in the MAPK/ERK pathway, specifically inhibiting the activity of MNK1 and MNK2 . This leads to a reduction in the phosphorylation of eIF4E, a key step in the initiation of mRNA translation .

Vorbereitungsmethoden

The preparation of tomivosertib involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Analyse Chemischer Reaktionen

Tomivosertib durchläuft verschiedene chemische Reaktionen, einschließlich der Hemmung der Phosphorylierung und der Modulation der Proteinsynthese. Es ist bekannt, dass es die Phosphorylierung des eukaryotischen Translationsinitiationsfaktors 4E an Serin 209 hemmt, der ein spezifisches Substrat der mitogenaktivierten Proteinkinase-interagierenden Serin/Threonin-Proteinkinase ist . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen die Verwendung von this compound in Kombination mit anderen Wirkstoffen wie Paclitaxel, um seine Wirksamkeit zu erhöhen . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören die Hemmung der Proteinsynthese und die Modulation von Immunantworten.

Vergleich Mit ähnlichen Verbindungen

Tomivosertib ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der mitogenaktivierten Proteinkinase-interagierenden Serin/Threonin-Proteinkinase 1 und 2. Ähnliche Verbindungen umfassen andere Inhibitoren der mitogenaktivierten Proteinkinase-interagierenden Serin/Threonin-Proteinkinase, wie eFT508 und Paclitaxel . this compound zeichnet sich durch seine Fähigkeit aus, die Aktivität von chimären Antigenrezeptor-T-Zellen zu verbessern und die T-Zelldifferenzierung zu modulieren, was bei anderen Inhibitoren nicht üblich ist .

Eigenschaften

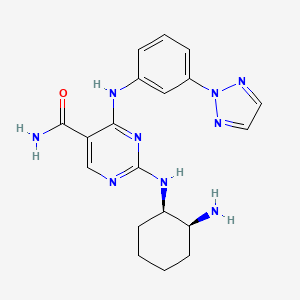

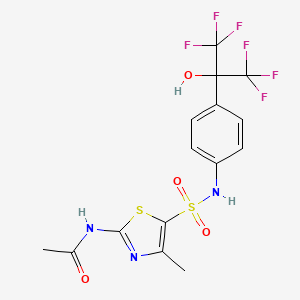

IUPAC Name |

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTBYUWLRDZAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022534 | |

| Record name | Tomivosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849590-01-7 | |

| Record name | Tomivosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomivosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tomivosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMIVOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)